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Compound of Interest

Compound Name: Copper sulfamate

Cat. No.: B082935

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use
of copper sulfamate-based electrolytes in the through-hole plating of printed circuit boards
(PCBSs). This document is intended for professionals in research and development who require
a thorough understanding of the formulation, operation, and analysis of this specialized
electroplating process.

Introduction to Copper Sulfamate Electrolytes for
Through-Hole Plating

Copper electroplating is a critical process in PCB manufacturing, creating the conductive
pathways in through-holes that connect different layers of the board. While acid copper sulfate
baths are widely used, copper sulfamate electrolytes offer distinct advantages, particularly in
producing deposits with low internal stress and high ductility. These properties are crucial for
creating reliable interconnects in high-aspect-ratio through-holes, which are increasingly
common in advanced electronics.

The use of a sulfamate-based electrolyte can lead to a fine-grained copper deposit with
excellent physical properties, making it a subject of interest for high-reliability applications. The
formulation and control of the plating bath are critical to achieving the desired results.

Electrolyte Formulation and Operating Parameters
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A stable and effective copper sulfamate electrolyte for through-hole plating requires a
balanced composition of the main components and additives. The following tables summarize
the typical ranges for formulation and operating conditions.

Table 1: Copper Sulfamate Electrolyte Formulation

Component Concentration Range Function

Copper Sulfamate

225 - 450 g/L Primary source of copper ions.
(Cu(SOs3NH2)2)
o Increases conductivity and
Sulfamic Acid (HSOsNH?2) 15-45¢g/L o
maintains pH.
) ] Acts as a buffer to stabilize the
Boric Acid (HsBOs) 15-30g/L
pH at the cathode surface.
Works synergistically with
Chloride lons (CI) 30 - 100 ppm organic additives to control
deposition.
Organic Additives Varies See Table 2.

Table 2: Organic Additives in Copper Plating Baths
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o Example Typical ] )
Additive Type . Primary Function
Compounds Concentration
Adsorbs on the board
surface, inhibiting
Suppressors Polyethylene Glycol N
) 0.1-15¢g/L deposition and
(Carriers) (PEG) ) )
promoting uniform
plating in holes.
Accelerates copper
Brighteners Bis(3-sulfopropyl) deposition, refines
o 1-50 mg/L )
(Accelerators) disulfide (SPS) grain structure, and
enhances brightness.
Suppresses
deposition on high-
Janus Green B (JGB), ]
Levelers 1-10 mg/L current-density areas,

Diazine Black

promoting uniform

thickness.

Table 3: Operating Parameters for Through-Hole Plating

Parameter Range Impact on Plating
Affects plating speed and
Cathode Current Density 1.0 - 4.0 A/ldm2 deposit properties. Higher
densities can lead to burning.
Influences electrolyte
Temperature 25-40°C conductivity and additive
performance.
_ _ Ensures uniform concentration
o Moderate to Vigorous (Air or ) -
Agitation of ions and additives at the
Eductor)
cathode surface.
Promotes uniform anode
Anodes Phosphorized Copper dissolution and prevents

sludge formation.
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Experimental Protocols

Protocol for Hull Cell Testing of Copper Sulfamate
Electrolyte

The Hull cell is a critical tool for evaluating the performance of a plating bath, providing a
gualitative assessment of the deposit's appearance over a range of current densities on a
single test panel.

Materials:

e 267 mL Hull cell

o Polished brass or steel Hull cell panels

e DC power supply

o Copper sulfamate electrolyte to be tested

e Phosphorized copper anode

e Agitation source (e.g., air pump)

o Heater and thermometer (if operating at elevated temperatures)

Procedure:

Preparation: Clean the Hull cell panel by electrolytic degreasing and acid dipping, followed
by a thorough rinse with deionized water.

o Cell Setup: Place the phosphorized copper anode in the designated slot of the Hull cell.
» Electrolyte Filling: Fill the Hull cell with 267 mL of the copper sulfamate electrolyte.

o Panel Insertion: Place the cleaned and dried panel into the cathode holder.

e Operating Conditions: Set the desired temperature and agitation rate.

o Plating: Apply a total current of 2-3 Amperes for 5-10 minutes.
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o Post-Plating: Remove the panel, rinse with deionized water, and dry.

» Evaluation: Examine the panel for brightness, burning at high current densities, and dullness
or poor coverage at low current densities. The appearance of the deposit provides insight
into the condition of the electrolyte and the effectiveness of the additives.

Protocol for Through-Hole Plating of a PCB Coupon

This protocol describes the basic steps for electroplating a PCB test coupon with through-
holes.

Materials:

e PCB coupon with pre-drilled and activated through-holes
o Copper sulfamate plating bath

o Plating tank with agitation and heating capabilities

e Phosphorized copper anodes

e DC power supply

e Cleaning and rinsing solutions

Procedure:

o Pre-treatment: Ensure the PCB coupon has undergone the necessary pre-treatment steps,
including cleaning, etching, and electroless copper deposition to make the through-holes
conductive.

e Mounting: Secure the PCB coupon to a plating rack, ensuring good electrical contact.

e Plating: Immerse the coupon in the copper sulfamate plating bath. Apply the appropriate
DC current density (e.g., 2.5 A/dm?) for a duration calculated to achieve the desired copper
thickness.
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o Post-Plating: Remove the coupon from the plating bath, rinse thoroughly with deionized
water, and dry.

e Analysis: The plated coupon can be cross-sectioned to measure the throwing power (the
ratio of copper thickness in the center of the hole to the thickness on the surface) and to
inspect the grain structure and for any defects.

Visualizations

The following diagrams illustrate key concepts in the copper sulfamate through-hole plating
process.
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Caption: Workflow for PCB through-hole plating.
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Caption: Role of additives in through-hole plating.

Conclusion

Copper sulfamate electrolytes provide a valuable alternative to traditional acid sulfate baths
for through-hole plating, particularly when low stress and high ductility are required. Careful
control of the electrolyte composition, operating parameters, and additive package is essential
for achieving high-quality, reliable plated through-holes. The protocols and information provided
in this document serve as a foundation for researchers and scientists to develop and optimize
their copper sulfamate plating processes.

 To cite this document: BenchChem. [Application Notes and Protocols for Copper Sulfamate
Electrolyte in Through-Hole Plating]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b082935#copper-sulfamate-electrolyte-for-through-
hole-plating]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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